molecular formula C17H12BrN3O4 B2973148 3-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 887870-92-0

3-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2973148
CAS No.: 887870-92-0
M. Wt: 402.204
InChI Key: OMMZWAUHIFXQAL-UHFFFAOYSA-N
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Description

3-Bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core linked to a 2,3-dihydro-1,4-benzodioxin moiety and a 3-bromo-substituted benzamide group. The 1,3,4-oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity, while the benzodioxin group contributes to lipophilicity and π-π stacking interactions. This compound belongs to a broader class of benzodioxin-oxadiazole hybrids, which are explored for diverse biological activities, including enzyme inhibition and antimicrobial effects .

Properties

IUPAC Name

3-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O4/c18-12-3-1-2-10(8-12)15(22)19-17-21-20-16(25-17)11-4-5-13-14(9-11)24-7-6-23-13/h1-5,8-9H,6-7H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMZWAUHIFXQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield an intermediate compound. This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) as a base .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include DMF, LiH, and various alkyl or aralkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide has shown potential in various scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial biofilm formation. The exact molecular pathways and targets involved in its action are still under investigation, but it is believed to interfere with key enzymes and cellular processes in bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally analogous molecules, emphasizing substituent effects, molecular properties, and reported biological activities:

Compound Name Substituent on Benzamide Molecular Weight (g/mol) Key Structural Features Biological Activity (Reported) Reference
Target Compound : 3-Bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide 3-Bromo ~431 (estimated) 3-Bromo, oxadiazole, benzodioxin Not explicitly reported -
Compound 21: N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide 4-Bromo ~431 (estimated) 4-Bromo positional isomer Ca²⁺/calmodulin inhibition (optimized)
Compound 19: 3-Trifluoromethyl analog 3-CF₃ ~405 (estimated) Strong electron-withdrawing CF₃ group Enhanced inhibitory potency
BG02064: 2-(Methylsulfanyl)benzamide derivative 2-SCH₃ 369.39 Methylsulfanyl group (electron-donating) Not reported
D4476: 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide Imidazole-pyridine core 429.44 Imidazole replaces oxadiazole Treg/Th2 cell differentiation inhibitor

Key Observations:

Substituent Position and Electronic Effects: The 3-bromo substituent in the target compound contrasts with the 4-bromo isomer (Compound 21). Trifluoromethyl (CF₃) in Compound 19 enhances lipophilicity and electron-withdrawing effects, which may improve membrane permeability compared to bromine .

Heterocycle Variations: Replacement of the oxadiazole with an imidazole-pyridine system (D4476) shifts biological activity toward immunomodulation, highlighting the importance of heterocycle choice in target specificity .

Synthetic Purity and Characterization :

  • Compounds in this class (e.g., 18–21) are typically synthesized via coupling reactions (Methods A/B) and achieve >95% purity, verified by NMR, ESI-MS, and HPLC .

Research Findings and Implications

  • Antibacterial Activity : Benzodioxin-oxadiazole sulfonamides (e.g., ) exhibit potent antibacterial effects, suggesting that the target compound’s benzamide group (vs. sulfonamide) may trade antibacterial efficacy for alternative pharmacological profiles .
  • Enzyme Inhibition : Compound 21 and its analogs show optimized Ca²⁺/calmodulin inhibitory activity, implying that bromine positioning (3 vs. 4) could fine-tune enzyme interaction .

Biological Activity

3-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a bromine atom, a benzodioxin ring, and an oxadiazole ring. Its molecular formula is C17H16BrN3O4C_{17}H_{16}BrN_{3}O_{4} with a molecular weight of 394.2597 g/mol. The presence of these functional groups contributes to its unique biological activity.

Research indicates that compounds similar to this compound interact with multiple biological targets:

  • Inhibition of NFκB Activation : Benzamide derivatives have been shown to inhibit NFκB activation, which plays a crucial role in inflammatory responses and cancer progression. This inhibition may lead to increased apoptosis in cancer cells and reduced inflammation .
  • Antimicrobial Activity : The compound exhibits antibacterial properties by inhibiting biofilm formation in bacteria. This suggests potential applications in treating bacterial infections.
  • Anticancer Potential : Similar compounds have demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity is critical for developing effective anticancer therapies .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Effect Reference
NFκB InhibitionInduces apoptosis in cancer cells
AntibacterialInhibits biofilm formation
AntifungalActive against certain fungal pathogens
CytotoxicitySelectively toxic to various cancer cell lines

Case Studies

Recent studies have highlighted the potential of this compound in various applications:

  • Anticancer Research : A study demonstrated that derivatives of benzamides can induce apoptosis in breast cancer cell lines (MCF-7) while showing minimal toxicity to normal cells. This suggests that the compound may serve as a lead structure for developing new anticancer agents .
  • Antimicrobial Studies : Another investigation revealed that the compound exhibited significant activity against Gram-positive bacteria such as Bacillus subtilis. The minimal inhibitory concentration (MIC) values indicated its potential as an antibacterial agent .

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests they are well absorbed from the gastrointestinal tract and metabolized in the liver. Excretion primarily occurs through bile or feces. Understanding these properties is essential for evaluating the therapeutic viability of this compound.

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